molecular formula C9H8BrN B2527422 2-Bromo-3,4-dimethylbenzonitrile CAS No. 2090447-40-6

2-Bromo-3,4-dimethylbenzonitrile

Cat. No.: B2527422
CAS No.: 2090447-40-6
M. Wt: 210.074
InChI Key: KOMHDSYTLDGMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-dimethylbenzonitrile is an organic compound belonging to the benzonitrile family. It features a benzene ring with a cyano group and a bromine atom attached. The molecular formula of this compound is C9H8BrN, and it has a molecular weight of 210.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-3,4-dimethylbenzonitrile involves the bromination of 3,4-dimethylbenzonitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Bromo-3,4-dimethylbenzonitrile has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

2-Bromo-3,4-dimethylbenzonitrile can be compared with other benzonitrile derivatives such as:

  • 2-Bromo-4,5-dimethylbenzonitrile
  • 2-Bromo-3,5-dimethylbenzonitrile
  • 2-Bromo-3,4-dimethylbenzaldehyde

These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their reactivity and applications. The unique combination of bromine and cyano groups in this compound makes it particularly useful in specific synthetic and research contexts .

Properties

IUPAC Name

2-bromo-3,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMHDSYTLDGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.